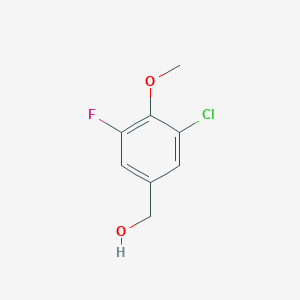

3-Chloro-5-fluoro-4-methoxybenzyl alcohol

Description

Foundational Significance of Benzylic Alcohols in Advanced Organic Synthesis

Benzylic alcohols are a class of organic compounds that are of fundamental importance in advanced organic synthesis. Their structure, characterized by a hydroxyl group attached to a benzylic carbon, renders them versatile intermediates for a wide range of chemical transformations. The presence of the aromatic ring influences the reactivity of the hydroxyl group, making benzylic alcohols valuable precursors for the synthesis of more complex molecules.

In synthetic organic chemistry, benzylic alcohols can be readily oxidized to form the corresponding benzaldehydes or benzoic acids, which are themselves important building blocks. Furthermore, the hydroxyl group of a benzylic alcohol can be easily converted into a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is central to the construction of carbon-carbon and carbon-heteroatom bonds, a key aspect of molecular architecture. The ability of the benzyl (B1604629) group to be used as a protecting group for alcohols and carboxylic acids, which can be removed under mild conditions, further underscores the utility of benzylic alcohols in multi-step syntheses.

Contextualizing Halogenated and Methoxylated Benzyl Alcohols in Medicinal and Agrochemical Chemistry

The introduction of halogen atoms and methoxy (B1213986) groups onto the aromatic ring of benzyl alcohols can profoundly influence their biological activity. Halogenation, the process of introducing one or more halogen atoms, is a common strategy in medicinal and agrochemical chemistry to enhance the efficacy, metabolic stability, and pharmacokinetic profile of a molecule. The presence of chlorine and fluorine atoms, as in the case of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, can alter the electronic properties of the aromatic ring and increase the lipophilicity of the compound, which can improve its ability to cross biological membranes.

Similarly, the methoxy group is a key functional group in many biologically active compounds. It can participate in hydrogen bonding and can influence the conformation of the molecule, thereby affecting its interaction with biological targets. The strategic placement of methoxy groups on a benzyl alcohol scaffold has been shown to be crucial for the biological activity of numerous pharmaceuticals and agrochemicals. For instance, methoxylated benzyl alcohols are precursors to a variety of compounds with applications as insecticides and herbicides. researchgate.net

Scope and Objectives for Comprehensive Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would be aimed at fully elucidating its chemical properties and potential applications. The primary objectives of such an inquiry would be to:

Develop and optimize a robust and efficient synthetic route to this compound.

Thoroughly characterize the compound using a range of spectroscopic and analytical techniques to confirm its structure and purity.

Investigate its reactivity and explore its utility as a chemical intermediate in the synthesis of more complex molecules.

Evaluate its potential biological activity through in vitro and in vivo screening in both medicinal and agrochemical contexts.

Despite the clear rationale for such an investigation, a thorough review of current scientific databases and patent literature reveals a notable absence of dedicated research on this compound. While the compound is commercially available from several chemical suppliers, indicating its use, likely as a building block in proprietary research, detailed studies on its synthesis, properties, and applications are not publicly accessible. This knowledge gap highlights an opportunity for future research to explore the potential of this uniquely substituted benzyl alcohol.

Chemical Profile of this compound

The fundamental chemical properties of this compound are summarized in the table below, based on information available from chemical suppliers.

| Property | Value |

| CAS Number | 886497-33-2 synquestlabs.com |

| Molecular Formula | C₈H₈ClFO₂ synquestlabs.com |

| Molecular Weight | 190.60 g/mol |

| Synonyms | (3-Chloro-5-fluoro-4-methoxyphenyl)methanol synquestlabs.com |

This data is compiled from publicly available information from chemical suppliers and has not been independently verified through dedicated research studies.

Synthesis and Characterization

Detailed, peer-reviewed synthetic procedures and comprehensive characterization data for this compound are not currently available in the public scientific literature. The compound is listed in the catalogs of several chemical suppliers, suggesting that synthetic routes have been developed. However, these methods are proprietary and have not been disclosed.

A plausible synthetic approach, based on general principles of organic chemistry, could involve the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative, such as 3-chloro-5-fluoro-4-methoxybenzaldehyde (B69178). This aldehyde precursor could potentially be synthesized from a suitably substituted toluene (B28343) derivative through oxidation, or via formylation of a substituted anisole.

Full characterization of this compound would require a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential to confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups, and the carbon-halogen bonds.

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, chlorine, and fluorine, providing further confirmation of the empirical formula.

Without access to published research, a detailed discussion of established synthetic methods and spectroscopic data for this specific compound is not possible.

Research Findings and Applications

There is a significant lack of published research specifically detailing the applications of this compound in medicinal or agrochemical chemistry. While the structural motifs present in the molecule are common in biologically active compounds, no studies have been found that specifically investigate the efficacy or mechanism of action of this particular benzyl alcohol derivative.

Its commercial availability suggests that it is likely utilized as a chemical intermediate in the synthesis of more complex, potentially proprietary, molecules. In this context, the alcohol functionality could be converted to other functional groups, or the entire benzyl moiety could be incorporated into a larger molecular framework. The unique combination of halogen and methoxy substituents makes it a potentially valuable building block for creating libraries of compounds for high-throughput screening in drug discovery and agrochemical development programs. However, without access to the research in which it is used, any discussion of its specific applications remains speculative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-5-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVNWSHOZRKHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 5 Fluoro 4 Methoxybenzyl Alcohol and Its Precursors

Reductive Synthetic Pathways to 3-Chloro-5-fluoro-4-methoxybenzyl Alcohol

The final step in the synthesis of this compound often involves the reduction of a corresponding carbonyl compound, such as a benzoic acid derivative or a benzaldehyde (B42025). The choice of reductive pathway depends on the nature of the starting material and the need to preserve the sensitive halogen and methoxy (B1213986) substituents on the aromatic ring.

The reduction of carboxylic acids to alcohols is a fundamental transformation in organic synthesis. For a substrate like 3-chloro-5-fluoro-4-methoxybenzoic acid, catalytic hydrogenation or the use of chemical hydrides are common approaches. Catalytic hydrogenation offers a greener alternative, though it may require high pressures and temperatures and careful catalyst selection to avoid dehalogenation. More frequently, powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are employed.

These reagents effectively reduce the carboxylic acid group to a primary alcohol. The reaction with BH₃, often used as a complex with tetrahydrofuran (THF), is particularly advantageous as it is generally chemoselective for carboxylic acids over many other functional groups and less likely to cause dehalogenation compared to some catalytic methods.

Table 1: Comparison of Reducing Agents for Benzoic Acid Derivatives

| Reagent | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Borane-THF Complex (BH₃·THF) | THF, 0°C to reflux | High selectivity for carboxylic acids, mild conditions. | Requires anhydrous conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether, 0°C to reflux | Very powerful and effective reducing agent. | Low chemoselectivity, can reduce other functional groups. Requires careful workup. |

| Catalytic Hydrogenation (e.g., Ru-based catalysts) | H₂ gas, high pressure, elevated temperature | "Green" method, high atom economy. | Risk of dehalogenation, requires specialized equipment. |

The reduction of an aldehyde to a primary alcohol is a more straightforward transformation than the reduction of a carboxylic acid. 3-Chloro-5-fluoro-4-methoxybenzaldehyde (B69178) can be selectively reduced to the corresponding benzyl (B1604629) alcohol using a variety of mild reducing agents. Sodium borohydride (NaBH₄) is a widely used and cost-effective reagent for this purpose. It is highly selective for aldehydes and ketones and is compatible with the chloro, fluoro, and methoxy groups present on the aromatic ring.

The reaction is typically carried out in alcoholic solvents like methanol or ethanol at room temperature, leading to high yields of the desired benzyl alcohol.

Table 2: Selective Reduction of 3-Chloro-5-fluoro-4-methoxybenzaldehyde

| Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temp. | High yield reduction to this compound. |

| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | 0°C | Effective, but less selective and requires more stringent handling than NaBH₄. |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, Ethanol | Room Temp. | Effective, but potential for competitive dehalogenation. |

Electrochemical methods offer an alternative pathway for the reduction of halogenated organic compounds. provectusenvironmental.com Direct electrochemical reduction involves the transfer of electrons from a cathode to the organic molecule, which can lead to the cleavage of carbon-halogen (C-X) bonds. provectusenvironmental.com This process can be stepwise or concerted. provectusenvironmental.com

In the context of benzylic systems, the electrochemical reduction of benzyl halides at cathodes like silver has been studied extensively. acs.org The process at inert electrodes typically proceeds through a concerted electron transfer to form a benzyl radical. acs.org At silver cathodes, the mechanism is modified, involving pre-adsorption of the benzyl halide onto the electrode surface. acs.org While primarily used for dehalogenation, electrochemical techniques could potentially be adapted for the reduction of functional groups. For instance, indirect electrochemical reduction, or electrocatalytic hydrogenation (ECH), uses electrochemically generated hydrogen to perform reductions under mild conditions, which could be applied to the aldehyde or carboxylic acid precursors. provectusenvironmental.com This method can offer good selectivity in removing specific halogen atoms. provectusenvironmental.com

Strategic Halogenation and Methoxylation Approaches

The synthesis of the precursors to this compound hinges on the precise introduction of substituents onto the aromatic ring. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the scaffold.

The introduction of chlorine and fluorine onto an aromatic ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com The regioselectivity is controlled by the existing functional groups. For a precursor like 4-methoxybenzyl alcohol or its derivatives, the methoxy group (-OCH₃) and the hydroxymethyl group (-CH₂OH) are both ortho, para-directing activators.

To achieve the desired 3-chloro-5-fluoro substitution pattern, a multi-step strategy is necessary, often starting from a simpler substituted benzene (B151609). For example, starting with a phenol (B47542) or anisole derivative, the directing effects of the hydroxyl/methoxy group can be leveraged. Halogenation reactions often employ N-halosuccinimides (NCS for chlorination, and sources like Selectfluor for fluorination) or elemental halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃ for chlorination). chemguide.co.ukacs.org The benzylic position is also reactive, particularly towards radical halogenation, but electrophilic aromatic substitution is required to halogenate the ring itself. libretexts.org The stability of intermediates, such as carbocations or radicals, at the benzylic position can influence reaction pathways. libretexts.org

Controlling the regioselectivity to obtain the specific 3,5-dihalo pattern in the presence of a 4-methoxy group is challenging due to the strong ortho-directing effect of the methoxy group. Therefore, the synthesis often relies on starting materials that already possess the desired halogen pattern, or on more advanced techniques like directed ortho-metalation followed by quenching with an electrophilic halogen source.

The methoxy group is a key feature of the target molecule. Its installation on an aromatic system can be accomplished through several methods. The classical approach is the Williamson ether synthesis, which involves the reaction of a phenoxide (generated from a corresponding phenol with a base) with a methylating agent like methyl iodide or dimethyl sulfate.

More modern approaches include copper- or palladium-catalyzed cross-coupling reactions. For instance, aryl bromides can be methoxylated using reagents like 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe) in the presence of a copper catalyst. chemistryviews.org This method is tolerant of a wide range of functional groups and proceeds under relatively mild conditions. chemistryviews.org A patent describes a method for the methoxylation of aryl halides using a cuprous halide catalyst with a specific ligand, which also operates under mild conditions and shows good compatibility with various functional groups. google.com

Manipulation of methoxy groups, such as demethylation to a phenol, can be achieved using reagents like boron tribromide (BBr₃) or through catalytic methods involving γ-alumina. google.com This allows for synthetic flexibility, where a methoxy group can be used as a protecting group for a phenol, which is then deprotected at a later stage for further functionalization before being re-methylated.

Table 3: Common Compounds and Precursors

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C₈H₈ClFO₂ | Target Molecule |

| 3-Chloro-5-fluoro-4-methoxybenzoic acid | C₈H₆ClFO₃ | Precursor (via reduction) |

| 3-Chloro-5-fluoro-4-methoxybenzaldehyde | C₈H₆ClFO | Precursor (via reduction) |

| Sodium Borohydride | NaBH₄ | Reducing Agent |

| Borane-Tetrahydrofuran Complex | BH₃·THF | Reducing Agent |

| Lithium Aluminum Hydride | LiAlH₄ | Reducing Agent |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Chlorinating Agent |

| Iron(III) Chloride | FeCl₃ | Lewis Acid Catalyst |

Chemical Reactivity and Strategic Derivatization of 3 Chloro 5 Fluoro 4 Methoxybenzyl Alcohol

Functional Group Transformations Involving the Benzylic Hydroxyl Moiety

The primary alcohol functionality is a key handle for a variety of chemical modifications, including esterification, oxidation, and etherification. These transformations are fundamental for altering the molecule's physical properties and for incorporating it into larger, more complex structures.

The conversion of the polar hydroxyl group into an ester moiety is a widely used strategy in medicinal chemistry, particularly for prodrug development. nih.gov Esterification increases the lipophilicity of a parent drug, which can enhance its ability to cross biological membranes and improve oral absorption. nih.gov The ester linkage is designed to be cleaved by endogenous esterase enzymes in vivo, releasing the active parent drug. For 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, the benzylic hydroxyl group can be readily esterified with various carboxylic acids, acid chlorides, or anhydrides under standard conditions to yield the corresponding esters.

Key objectives of esterification include:

Masking Polarity: The hydroxyl group contributes to the molecule's polarity and hydrogen-bonding capacity. Converting it to an ester reduces this polarity.

Improving Permeability: Increased lipophilicity often correlates with improved passive diffusion across cellular membranes.

Chemical Synthesis: The ester can serve as a protecting group for the alcohol or as a reactive intermediate for further synthetic steps.

| Acylating Agent | Reaction Conditions | Product |

|---|---|---|

| Acetic Anhydride | Pyridine, Room Temperature | 3-Chloro-5-fluoro-4-methoxybenzyl acetate |

| Benzoyl Chloride | Triethylamine, Dichloromethane | 3-Chloro-5-fluoro-4-methoxybenzyl benzoate |

| Valeric Acid | DCC, DMAP, Dichloromethane | 3-Chloro-5-fluoro-4-methoxybenzyl pentanoate |

The primary benzylic alcohol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These oxidized derivatives are critical intermediates in the synthesis of a wide array of more complex molecules.

Oxidation to Aldehyde: The synthesis of 3-chloro-5-fluoro-4-methoxybenzaldehyde (B69178) requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC), or conditions like Swern or Dess-Martin periodinane oxidations are effective for this transformation. The resulting aldehyde is a valuable precursor for reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes.

Oxidation to Carboxylic Acid: Stronger oxidizing agents are used to convert the benzylic alcohol directly to 3-chloro-5-fluoro-4-methoxybenzoic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or catalytic chromium trioxide with periodic acid (CrO₃/H₅IO₆). organic-chemistry.org The carboxylic acid functionality is a versatile handle for forming amides, esters, and acid halides.

| Target Functional Group | Typical Reagent(s) | Product Name |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | 3-Chloro-5-fluoro-4-methoxybenzaldehyde |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | 3-Chloro-5-fluoro-4-methoxybenzoic acid |

Conversion of the benzylic alcohol to an ether is another important transformation that modifies the molecule's properties by replacing the polar hydroxyl group with a less polar ether linkage. The most common method for this is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the desired ether. This method allows for the introduction of a wide variety of alkyl or substituted alkyl groups.

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl Iodide | NaH | THF | 1-Chloro-3-fluoro-5-(methoxymethyl)-2-methoxybenzene |

| Ethyl Bromide | NaH | THF | 1-Chloro-3-(ethoxymethyl)-5-fluoro-2-methoxybenzene |

| Benzyl (B1604629) Bromide | NaH | DMF | 1-(Benzyloxy)methyl-3-chloro-5-fluoro-4-methoxybenzene |

Aromatic Reactivity and Substitution Dynamics of the Halogenated Benzene (B151609) Ring

The benzene ring of this compound is substituted with two halogen atoms (Cl and F), which are electron-withdrawing, and two electron-donating groups (methoxy and hydroxymethyl). This substitution pattern creates a complex electronic environment that dictates the ring's reactivity towards substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.org In this molecule, the chloro and fluoro substituents act as both leaving groups and activators for the SNAr mechanism by inductively withdrawing electron density from the ring, making it susceptible to attack by nucleophiles. libretexts.orgnih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org

The regioselectivity of nucleophilic attack is influenced by the positions of all substituents. Generally, attack occurs at the carbon bearing a leaving group, and the stability of the Meisenheimer complex is enhanced when the negative charge can be delocalized onto an electron-withdrawing group. In SNAr reactions, fluoride (B91410) is often a better leaving group than chloride. youtube.com Therefore, nucleophilic attack may preferentially occur at the carbon bearing the fluorine atom.

| Nucleophile | Potential Product (Displacing Fluoride) | Potential Product (Displacing Chloride) |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 3-Chloro-4,5-dimethoxybenzyl alcohol | 5-Fluoro-3,4-dimethoxybenzyl alcohol |

| Ammonia (NH₃) | 5-Amino-3-chloro-4-methoxybenzyl alcohol | 3-Amino-5-fluoro-4-methoxybenzyl alcohol |

| Sodium hydrosulfide (B80085) (NaSH) | 3-Chloro-5-mercapto-4-methoxybenzyl alcohol | 5-Fluoro-3-mercapto-4-methoxybenzyl alcohol |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The aryl chloride on the benzene ring can participate in these reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require specialized catalyst systems with electron-rich ligands. harvard.edu The C-F bond is typically much less reactive and remains intact under most standard cross-coupling conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, to form a biaryl compound. libretexts.org It is one of the most versatile cross-coupling methods due to the stability and low toxicity of the boron reagents. harvard.edu

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of aryl rings.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, creating an aryl-alkyne bond. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper species and is conducted in the presence of a base. wikipedia.org

| Reaction Name | Coupling Partner | Typical Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Fluoro-4-methoxy-[1,1'-biphenyl]-3-yl)methanol |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | (E)-1-(3-Fluoro-4-methoxy-5-(hydroxymethyl)phenyl)-2-phenylethylene |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (3-Fluoro-4-methoxy-5-(phenylethynyl)phenyl)methanol |

Mechanistic Studies of Chemical Transformations

Mechanistic studies into the transformations of substituted benzyl alcohols, such as this compound, are crucial for understanding and predicting their chemical behavior. These investigations often involve a combination of kinetic studies, isotopic labeling, and computational modeling to elucidate the precise pathways through which reactions occur. The substituents on the aromatic ring play a pivotal role in stabilizing or destabilizing reaction intermediates and transition states, thereby influencing reaction rates and outcomes.

The benzylic C-H bond of this compound is a key site for functionalization through C-H activation processes. These reactions, often catalyzed by transition metals, offer a direct and atom-economical route to form new carbon-carbon and carbon-heteroatom bonds.

Mechanistic investigations into such processes for substituted benzyl alcohols have revealed that the reaction can proceed through various pathways. One common mechanism involves the oxidative addition of the C-H bond to a low-valent metal center. For instance, in palladium-catalyzed reactions, a Pd(0) species can insert into the benzylic C-H bond to form a Pd(II)-hydride intermediate. This is often followed by reductive elimination to yield the functionalized product.

A study on the Pd-catalyzed C–H activation of indole-carboxylic acids with various benzyl alcohols demonstrated that benzyl alcohols with electron-withdrawing groups, such as a chloro substituent, can effectively participate in these transformations. mdpi.com The proposed mechanism involves the formation of a (η³-benzyl)palladium(II) complex via oxidative addition of the benzyl alcohol to a Pd(0) species, which then activates the C–H bond of the coupling partner. mdpi.com While this study did not specifically include this compound, the successful reaction with a chloro-substituted benzyl alcohol suggests that our target molecule would also be a viable substrate for such C-H activation reactions. The electron-withdrawing nature of the chloro and fluoro substituents would likely influence the rate of oxidative addition and the stability of the resulting organometallic intermediates.

Theoretical investigations using density functional theory (DFT) have been employed to understand the intricacies of C-H activation in similar systems, such as the nickel-catalyzed cross-coupling of benzaldehyde (B42025) with benzyl alcohol. acs.orgnih.gov These studies highlight that the hydrogen transfer process during the oxidative addition step is often rate-determining. acs.orgnih.gov For this compound, the combined electronic effects of the substituents would modulate the energy of the transition state for this C-H activation step.

Table 1: Plausible Intermediates in a Hypothetical Pd-Catalyzed C-H Activation of this compound

| Intermediate | Description | Role in Catalytic Cycle |

| Pd(0)Ln | Active catalyst species | Initiates the catalytic cycle by coordinating to the benzyl alcohol. |

| (η²-ArCH2OH)Pd(0)Ln-1 | π-complex | Precursor to oxidative addition. |

| [ArCH(OH)]-Pd(II)(H)Ln-1 | Oxidative addition product | Key intermediate formed after C-H bond cleavage. |

| [ArCHO]-Pd(II)Ln-1 + H2 | Dehydrogenation product | Formed after elimination of H2. |

| [ArCHO-Substrate]-Pd(II)Ln-1 | Coupled intermediate | Formed after reaction with the coupling partner. |

| Functionalized Product + Pd(0)Ln | Final products | Product is released and the catalyst is regenerated. |

This table is illustrative and based on general mechanisms of C-H activation involving benzyl alcohols.

The chloro and fluoro substituents at the 3 and 5 positions, respectively, exert significant electronic and steric effects that profoundly influence the reaction pathways of this compound.

Electronic Effects:

The methoxy (B1213986) group at the 4-position is a strong electron-donating group through resonance (+R effect) and a weaker electron-withdrawing group through induction (-I effect). The net effect is strong activation of the aromatic ring, particularly at the ortho and para positions. In this compound, the positions ortho to the methoxy group are substituted with chloro and fluoro atoms.

A mechanistic study on the oxidation of substituted benzyl alcohols with trichloroisocyanuric acid showed that substrates with strong electron-withdrawing groups can lead to a change in the reaction mechanism. researchgate.net For benzyl alcohols with electron-donating or weakly electron-withdrawing groups, the reaction proceeds via a hydride abstraction mechanism. researchgate.net However, for those with strongly electron-withdrawing substituents, the mechanism shifts to a hydrogen abstraction from a corresponding benzyl hypochlorite (B82951) intermediate. researchgate.net This highlights the critical role of electronic effects in dictating reaction pathways.

Steric Effects:

The steric hindrance imposed by the chloro and fluoro substituents is generally considered to be modest. However, in reactions where a bulky reagent or catalyst approaches the benzylic center or the aromatic ring, the presence of these substituents, particularly the larger chlorine atom, could influence the regioselectivity and stereoselectivity of the reaction. For instance, in ortho-lithiation reactions, the directing group and the steric bulk of other substituents play a crucial role in determining the site of metalation.

Table 2: Summary of Electronic and Steric Effects of Substituents in this compound

| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Net Electronic Effect on Ring | Steric Effect |

| -Cl | 3 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Moderate |

| -F | 5 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Small |

| -OCH3 | 4 | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Moderate |

This table provides a qualitative summary of the expected effects of the substituents.

Applications of 3 Chloro 5 Fluoro 4 Methoxybenzyl Alcohol in Advanced Chemical Synthesis

Crucial Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups on the benzyl (B1604629) alcohol framework makes it an essential intermediate. The total synthesis of complex organic structures is often complicated by the presence of multiple functional groups, requiring the use of such specialized building blocks to construct the target molecule efficiently. nih.gov

In the field of medicinal chemistry, substituted benzyl alcohols and their derivatives are fundamental for the synthesis of new therapeutic agents. While direct pharmacological profiles of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol are not the focus, its role as a precursor is significant. For instance, the corresponding boronic acid, (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid, is a key reagent in cross-coupling reactions to form complex biaryl structures, which are common motifs in modern pharmaceuticals. abovchem.com The synthesis of novel fluoroquinolones, a class of antibacterial agents, often involves similarly halogenated and functionalized aromatic precursors to build the core quinolone structure. orientjchem.org Furthermore, related methoxybenzyl alcohol derivatives have been investigated for their potential anticancer activities, highlighting the importance of this class of compounds in developing new treatments. nih.gov

The structural framework derived from this compound is integral to the development of modern agrochemicals. This is particularly evident in the synthesis of advanced herbicides. For example, the herbicide florpyrauxifen-benzyl, an auxin herbicide, contains a 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate structure. nih.gov The "(4-chloro-2-fluoro-3-methoxyphenyl)" moiety underscores the utility of precursors with this specific substitution pattern in creating potent and selective herbicides. nih.govepo.org These compounds are designed to control a wide range of undesirable vegetation, including various grasses and broadleaf weeds, thereby protecting crops and improving agricultural yields. epo.org

Role in Protective Group Chemistry and Orthogonal Synthesis

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group while transformations are performed elsewhere in the molecule. nih.gov The 4-methoxybenzyl (PMB) group, which can be introduced using 4-methoxybenzyl alcohol or its derivatives, is one of the most widely used protecting groups for alcohols, phenols, and other functional groups due to its stability and the variety of methods available for its selective removal. total-synthesis.comoup.com

Orthogonal protection is a powerful strategy that utilizes multiple protecting groups in a single molecule, where each group can be removed under a specific set of conditions without affecting the others. numberanalytics.com The PMB group plays a crucial role in such strategies. It is stable under a wide range of reaction conditions but can be selectively cleaved in the presence of other protecting groups, such as simple benzyl ethers. oup.comucla.edu This orthogonality allows for the sequential deprotection of different functional groups, which is critical in the synthesis of complex natural products and pharmaceuticals. total-synthesis.comnumberanalytics.com The electron-donating methoxy (B1213986) group makes the PMB ether more susceptible to oxidative cleavage compared to an unsubstituted benzyl ether, forming the basis of its selective removal. total-synthesis.com

A key advantage of the PMB protecting group is the wide array of mild and selective cleavage methods available. This versatility ensures compatibility with a diverse range of other functional groups present in the molecule. nih.gov

Key Cleavage Methodologies for the PMB Group:

| Cleavage Method | Reagent(s) | Typical Conditions | Selectivity & Notes |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, room temperature | Highly selective for PMB over benzyl ethers. The reaction proceeds via single electron transfer. total-synthesis.comoup.comucla.edu |

| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | Effective for oxidative removal, though sometimes less selective than DDQ. oup.comucla.edu | |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | CH₂Cl₂, often with a cation scavenger (e.g., anisole) | Cleaves PMB ethers and esters; can be selective over benzyl esters. nih.govresearchgate.net |

| Triflic Acid (TfOH) | CH₂Cl₂, with 1,3-dimethoxybenzene (B93181) as a scavenger | A very efficient method for cleaving PMB ethers from primary and secondary alcohols. ucla.edu | |

| Lewis Acid-Mediated Cleavage | Magnesium Bromide-Dimethyl Sulfide (MgBr₂-Me₂S) | - | A combination of a Lewis acid and a soft nucleophile. oup.comucla.edu |

| Cerium(III) Chloride-Sodium Iodide (CeCl₃·7H₂O-NaI) | CH₃CN | Another effective Lewis acid/nucleophile system for deprotection. oup.comucla.edu | |

| Carbon Tetrabromide (CBr₄) | Methanol, reflux | A mild method compatible with functional groups like nitro, cyano, and esters. oup.com |

These methodologies are generally compatible with a variety of sensitive functional groups, including esters, olefins, nitro groups, and cyclopropyl (B3062369) moieties, making the PMB group a robust and reliable choice in complex synthesis. oup.comucla.edu

Contributions to Fine Chemical Synthesis and Materials Science

Its utility as a building block for creating specifically substituted aromatic rings is a direct contribution to this field. While its primary applications are as an intermediate, the complex molecules synthesized from it may find use in materials science, for example, in the creation of specialized polymers or liquid crystals where precise electronic and steric properties are required.

Computational Chemistry and Advanced Spectroscopic Characterization

Theoretical and Computational Analyses of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol and its Derivatives

Theoretical and computational methods serve as powerful predictive tools in modern chemistry. They allow for the investigation of molecular properties that can be difficult or time-consuming to measure experimentally. By modeling the behavior of this compound at the atomic level, researchers can gain a detailed understanding of its electronic structure, conformational preferences, and potential biological interactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. prensipjournals.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. multidisciplinaryjournals.com

For this compound, the substituents on the aromatic ring—the electron-withdrawing chlorine and fluorine atoms and the electron-donating methoxy (B1213986) group—create a complex electronic environment. numberanalytics.com DFT calculations can map the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other chemical species. ijrte.org

Interactive Table 1: Predicted Electronic Properties of this compound via DFT (B3LYP/6-311++G(d,p)) Note: The following data are representative examples based on typical DFT calculations for similar substituted phenols and are intended for illustrative purposes.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (oxidation potential). |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (reduction potential). |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added; indicates electrophilic character. |

| Ionization Potential | 6.4 eV | Energy required to remove an electron; indicates nucleophilic character. |

While DFT provides insights into a static molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org These simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes. For this compound, key areas of conformational flexibility include the rotation around the C-C bond connecting the benzyl (B1604629) group to the alcohol moiety and the C-O bond of the methoxy group. researchgate.net

Interactive Table 2: Torsional Angle Analysis for Key Rotatable Bonds in this compound Note: This table presents hypothetical, plausible low-energy conformations that would be investigated via MD simulations.

| Rotatable Bond | Torsional Angle (Dihedral) | Description | Relative Energy |

| Ar-CH₂OH | χ ≈ ±60° | gauche conformation | Low |

| Ar-CH₂OH | χ ≈ 180° | anti conformation | Higher |

| Ar-OCH₃ | φ ≈ 0° | Methoxy group is coplanar with the ring. | Low |

| Ar-OCH₃ | φ ≈ 90° | Methoxy group is perpendicular to the ring. | High |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target.

Derivatives of benzyl alcohol have been investigated for their interactions with various biological systems. nih.govnih.gov For this compound, molecular docking could be employed to explore its potential to bind to specific enzyme active sites. The simulation calculates a "docking score," which estimates the binding free energy and suggests the most stable binding pose. The chlorine, fluorine, methoxy, and hydroxyl groups would be assessed for their roles in forming hydrogen bonds, hydrophobic interactions, or halogen bonds with amino acid residues in the target protein.

Modern Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

While computational methods provide theoretical predictions, spectroscopic and analytical techniques offer experimental verification of a molecule's structure and purity. These methods are essential for confirming the identity of a synthesized compound and ensuring it meets the required quality standards.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: This technique provides information on the number and type of hydrogen atoms. For this compound, one would expect to see distinct signals for the two aromatic protons, the methylene (B1212753) (-CH₂) protons of the alcohol, the hydroxyl (-OH) proton, and the methoxy (-OCH₃) protons. The splitting patterns (multiplicity) of these signals would reveal adjacent protons.

¹³C NMR: This spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the chloro, fluoro, and methoxy substituents. rsc.org

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. Fluorine-19 is a highly sensitive nucleus, and its chemical shift provides a clear indication of its electronic environment. spectralservice.de Furthermore, fluorine's coupling to nearby carbon and hydrogen atoms (J-coupling) in both the ¹H and ¹³C spectra provides definitive proof of its location on the aromatic ring.

Interactive Table 3: Predicted NMR Chemical Shifts (δ) for this compound Note: Values are estimated based on standard substituent effects in CDCl₃ solvent and are for illustrative purposes.

| Atom | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H | ¹H | ~6.9 - 7.2 | Doublet of doublets (dd) | J(H,F), J(H,H) |

| -CH₂- | ¹H | ~4.6 | Singlet/Doublet | J(H,H) or J(H,F) |

| -OCH₃ | ¹H | ~3.9 | Singlet | N/A |

| Ar-C -Cl | ¹³C | ~115 - 125 | Doublet (d) | J(C,F) |

| Ar-C -F | ¹³C | ~150 - 160 | Doublet (d) | J(C,F) |

| -C H₂- | ¹³C | ~60 - 65 | Singlet | N/A |

| -OC H₃ | ¹³C | ~55 - 60 | Singlet | N/A |

| Ar-F | ¹⁹F | ~ -110 to -130 | Singlet/Multiplet | N/A |

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, confirming the identity of this compound. The distinct isotopic pattern created by the presence of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation for the molecule's composition. uni.lu

Interactive Table 4: Predicted HRMS Data for this compound (C₈H₈ClFO₂) *

| Ion Species | Calculated Exact Mass |

| [M]⁺ (³⁵Cl) | 190.0197 |

| [M+H]⁺ (³⁵Cl) | 191.0275 |

| [M+Na]⁺ (³⁵Cl) | 213.0095 |

| [M]⁺ (³⁷Cl) | 192.0168 |

| [M+H]⁺ (³⁷Cl) | 193.0246 |

| [M+Na]⁺ (³⁷Cl) | 215.0065 |

Biological Activity and Structure Activity Relationship Sar Studies of Derivatives

Investigation of Pharmacological Activities of Synthesized Derivatives

Antimicrobial Efficacy Against Pathogenic Strains

The search for novel antimicrobial agents has led to the synthesis and evaluation of various heterocyclic derivatives incorporating substituted benzyl (B1604629) moieties. Thiazole (B1198619) derivatives, in particular, have shown promise. nih.govmdpi.combiointerfaceresearch.comnih.gov Studies on new heteroaryl(aryl) thiazole derivatives revealed moderate to good antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.17 to >3.75 mg/mL. nih.gov The antifungal activity of these compounds was found to be even better, with MIC values in the range of 0.06–0.47 mg/mL. nih.govresearchgate.net

Structure-activity relationship analyses indicated that the nature and position of substituents on the aromatic rings are crucial for activity. nih.gov For instance, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring were found to be beneficial for antibacterial activity. nih.gov Similarly, 1,2,4-triazole (B32235) derivatives are known to possess a wide range of biological activities, including antimicrobial effects. kaznu.kzmdpi.com Fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b] kaznu.kzmdpi.comnih.govthiadiazines, have also been synthesized and evaluated. Derivatives with a phenyl or p-bromophenyl group at the C-6 position of the triazolothiadiazine ring demonstrated high activity.

Table 1: Antimicrobial Activity of Selected Heterocyclic Derivatives

| Compound Class | Pathogenic Strains | Activity Range (MIC) | Key SAR Findings |

|---|---|---|---|

| Thiazole Derivatives | B. cereus, E. coli, MRSA, P. aeruginosa | 0.17 to >3.75 mg/mL (antibacterial) | 2-(3,4-dimethoxyphenyl)ethanamine and phenol substituents enhance activity. nih.gov |

| Thiazole Derivatives | Fungal Strains | 0.06–0.47 mg/mL (antifungal) | Generally better antifungal than antibacterial activity observed. nih.govresearchgate.net |

| Triazolothiadiazine Derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56-100 µg/ml | Phenyl or p-bromophenyl group at C-6 position leads to high activity. |

Cytotoxic Potential Against Various Cancer Cell Lines

Derivatives incorporating the methoxybenzyl moiety have been extensively studied for their potential as anticancer agents. A 1,2,4-triazole derivative, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (Compound B9), exhibited a selective cytotoxic effect on human melanoma (VMM917) cells, being 4.9 times more potent against cancer cells than normal cells. kaznu.kzresearchgate.net This compound was also found to induce cell cycle arrest at the S phase. kaznu.kzresearchgate.net

Other studies have explored triazole and thiadiazole derivatives bearing a 3,4,5-trimethoxyphenyl moiety. nih.gov Certain compounds from this series showed significantly stronger cytotoxicity against HepG2 (liver cancer) cell lines than the standard drug Doxorubicin, with IC50 values as low as 0.58 µM. nih.gov One compound also exhibited a broad spectrum of activity against MCF-7 (breast cancer) and MKN45 (gastric cancer) cell lines. nih.gov The presence of chloro and fluoro substituents on formazan (B1609692) derivatives has also been investigated, with a fluoro-substituted compound demonstrating more potent antiproliferative activity against prostate (PC-3) and lung (A549) cancer cell lines than its chloro-substituted counterpart.

Table 2: Cytotoxic Activity of Methoxybenzyl Derivatives Against Cancer Cell Lines

| Derivative Class | Cell Line | IC50 Value | Key Findings |

|---|---|---|---|

| 1,2,4-Triazole (Compound B9) | Human Melanoma (VMM917) | Not specified, but 4.9-fold selective | Induced cell cycle arrest at the S phase. kaznu.kzresearchgate.net |

| Triazole-Thiadiazole Hybrid | Liver Cancer (HepG2) | 0.58 µM | Showed stronger cytotoxicity than Doxorubicin. nih.gov |

| Triazole-Thiadiazole Hybrid | Breast Cancer (MCF-7) | 10.92 µM | Demonstrated a broad spectrum of antitumor activity. nih.gov |

| Triazole-Thiadiazole Hybrid | Gastric Cancer (MKN45) | 13.79 µM | Demonstrated a broad spectrum of antitumor activity. nih.gov |

Antioxidant and Anti-aging Properties of Related Methoxybenzyl Alcohol Compounds

Methoxybenzyl alcohol derivatives, particularly those with multiple hydroxyl groups, have been noted for their antioxidant and potential anti-aging properties. One such compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to possess antioxidant activity. Research indicates that DHMBA may play a role in anti-aging in the brain by improving working memory and reducing anxiety behavior in aged mice.

The mechanism behind these effects is linked to the compound's ability to scavenge free radicals and modulate cellular pathways involved in oxidative stress. Glycation, a process where sugars react with proteins and lipids to form advanced glycation end products (AGEs), is a key factor in aging, particularly skin aging. nih.gov The accumulation of AGEs can impair the function of structural proteins like collagen, leading to a loss of skin elasticity. nih.gov Polyphenolic compounds, such as resveratrol (B1683913) and its derivatives, have demonstrated anti-glycation and anti-aging properties. nih.gov These compounds can ameliorate the effects of glycation by inhibiting the formation of AGEs, increasing collagen density, and improving epidermal stratification. While not direct derivatives of 3-chloro-5-fluoro-4-methoxybenzyl alcohol, the principles of their antioxidant activity, often attributed to the hydroxyl groups on a benzene (B151609) ring, are relevant to understanding the potential of related methoxybenzyl alcohol compounds.

Enzyme Inhibition and Receptor Modulation Studies (e.g., PDE5, Influenza Polymerase PB2)

The structural motifs present in this compound are found in molecules designed to inhibit specific enzymes and modulate receptors.

Influenza Polymerase PB2: The PB2 subunit of the influenza RNA-dependent RNA polymerase is a key target for antiviral drugs. nih.gov Research into novel inhibitors has involved expanding the chemical space of known inhibitors like Pimodivir. nih.gov The synthesis of these new analogs often involves building blocks such as 2-chloro-5-fluoronicotinic acid, highlighting the importance of the chloro-fluoro-substituted aromatic ring in designing potent inhibitors. nih.gov Molecular dynamics simulations are used to assess the binding of these novel compounds within the PB2 cap-binding domain, aiming to prevent viral RNA synthesis. nih.gov

Phosphodiesterase 5 (PDE5): PDE5 is an enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP) and is a therapeutic target for conditions like erectile dysfunction and pulmonary hypertension. nih.govresearchgate.net Structure-activity relationship studies of PDE5 inhibitors have been conducted on a wide range of chemical structures. nih.gov While direct studies on this compound derivatives as PDE5 inhibitors are not prominent, related structures are utilized in the design of dual-target inhibitors. For example, novel derivatives of tadalafil (B1681874) (a known PDE5 inhibitor) have been synthesized to act as dual inhibitors of both PDE5 and acetylcholinesterase (Ache) for potential use in treating Alzheimer's disease. nih.gov

Other Enzymes: Derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole have been screened for their inhibitory activity against lipase (B570770) and urease, with some compounds showing moderate-to-good lipase inhibition and others demonstrating high inhibitory effects against urease. researchgate.net

Agrochemical and Environmental Impact Assessments

Herbicidal Applications and Efficacy Studies of Related Pyridine Carboxylic Acid Derivatives

The 4-amino-3-chloro-5-fluoro-6-(substituted-phenyl)picolinic acid scaffold is the basis for a class of synthetic auxin herbicides. mdpi.comnih.gov Florpyrauxifen-benzyl, a prominent herbicide in this class, has the chemical name benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate. mdpi.com This compound is highly effective for post-emergence control of a broad spectrum of weeds in rice paddies and aquatic systems, including those resistant to other herbicides. mdpi.commda.state.mn.us

Florpyrauxifen-benzyl acts by mimicking the plant hormone auxin, leading to the disruption of normal growth processes in susceptible weeds. mda.state.mn.us Studies have shown it is particularly effective against barnyardgrass and yerbadetajo, two problematic weeds in rice fields. mdpi.com The efficacy varies between species, with dicotyledonous weeds like yerbadetajo being more sensitive than monocotyledonous weeds like barnyardgrass. The GR50 (the dose required to inhibit growth by 50%) for yerbadetajo was found to be 0.38 g a.i. ha⁻¹, while for barnyardgrass it was 4.14 g a.i. ha⁻¹. mdpi.com

Research into the environmental fate of florpyrauxifen-benzyl shows that it degrades in water, with its hydrolysis rate being influenced by factors such as temperature, pH, and the presence of other substances like microplastics. mdpi.com The benzyl ester rapidly transforms into its parent acid, florpyrauxifen, which persists longer in the environment. apms.org

Table 3: Herbicidal Efficacy of Florpyrauxifen-Benzyl

| Weed Species | Type | GR50 (g a.i. ha⁻¹) | Key Observations |

|---|---|---|---|

| Yerbadetajo (Eclipta prostrata) | Dicotyledon | 0.38 | Highly sensitive to the herbicide. mdpi.com |

| Barnyardgrass (Echinochloa crus-galli) | Monocotyledon | 4.14 | Less sensitive than yerbadetajo, but effectively controlled. mdpi.com |

| Hydrilla (Hydrilla verticillata) | Aquatic | Effective at low µg/L concentrations | Can provide suppression for over 133 days. apms.org |

Environmental Fate and Biotransformation of Halogenated Aromatic Alcohols

The environmental persistence and degradation of halogenated aromatic compounds are of significant interest due to their widespread use and potential ecological impact. While specific data on this compound is limited, the environmental fate can be inferred from studies on related halogenated and aromatic compounds. The biotransformation of such molecules is a critical process governing their environmental longevity.

Microorganisms, including bacteria and fungi, are key players in the degradation of aromatic compounds. For halogenated aromatic alcohols, the initial steps of biotransformation often involve the oxidation of the alcohol moiety. For instance, bacteria such as Pseudomonas species are known to degrade a variety of aromatic compounds and can transform fluorotelomer alcohols. nih.govresearchgate.net Fungal biotransformation has also been demonstrated as an effective pathway for the degradation of fluorinated alcohols, often leading to more readily degradable acidic metabolites. researchgate.net

The degradation pathways for a compound like this compound would likely involve several key steps:

Oxidation: The primary alcohol group is susceptible to oxidation, first to an aldehyde (3-chloro-5-fluoro-4-methoxybenzaldehyde) and subsequently to a carboxylic acid (3-chloro-5-fluoro-4-methoxybenzoic acid).

Dehalogenation: The removal of chlorine and fluorine atoms is a critical step in detoxification and complete mineralization. This can occur under both aerobic and anaerobic conditions, mediated by specific enzymes called dehalogenases.

Ring Cleavage: Following initial transformations, the aromatic ring can be cleaved by microbial dioxygenase enzymes, leading to aliphatic intermediates that can enter central metabolic pathways.

The presence of multiple halogen substituents and a methoxy (B1213986) group can influence the rate and pathway of degradation. Highly halogenated compounds are often more resistant to microbial attack. nih.gov The position of the substituents on the aromatic ring also plays a crucial role in determining the susceptibility of the compound to enzymatic degradation.

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For halogenated benzyl alcohols, SAR provides a framework for predicting toxicity and designing new compounds with desired properties.

Correlating Substituent Effects (Halogenation, Methoxylation) with Biological Outcomes

The biological activity of substituted benzyl alcohols is intricately linked to the physicochemical properties of their substituents on the aromatic ring. Key properties influencing activity include lipophilicity, electronic effects, and steric factors.

Halogenation: The introduction of halogen atoms (chlorine and fluorine) significantly alters a molecule's properties.

Lipophilicity: Halogens are lipophilic, and their addition generally increases the octanol-water partition coefficient (log K_ow_) of a compound. Increased lipophilicity can enhance membrane permeability and transport to target sites, but excessive lipophilicity can lead to non-specific binding and sequestration in fatty tissues.

Electronic Effects: Halogens are electronegative and exert a strong electron-withdrawing inductive effect. This can influence the acidity of the benzylic proton and the reactivity of the aromatic ring. Quantitative structure-activity relationship (QSAR) studies on halogenated benzyl alcohols have shown that toxicity can be correlated with both log K_ow_ and electronic parameters like the Hammett sigma constant (σ), which quantifies the electron-donating or -withdrawing nature of a substituent. nih.gov

Steric Effects: The size of the halogen atom can influence how the molecule fits into a biological target, such as an enzyme's active site or a receptor's binding pocket. The conformation of the molecule can also be affected by halogen substitution, particularly at the ortho position. rsc.org

Methoxylation: The methoxy group (-OCH₃) also imparts distinct properties.

Electronic Effects: It is an electron-donating group through resonance but is weakly electron-withdrawing inductively. This dual nature can modulate the electronic landscape of the aromatic ring.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets. drugdesign.org

| Substituent | Effect on Lipophilicity (log K_ow_) | Electronic Effect (Hammett Constant, σ) | Potential Biological Impact |

|---|---|---|---|

| -Cl (Chloro) | Increases | Electron-withdrawing | Enhances membrane permeability, alters electronic interactions |

| -F (Fluoro) | Slightly increases | Strongly electron-withdrawing | Can form strong interactions, may block metabolic sites |

| -OCH₃ (Methoxy) | Slightly increases | Electron-donating (resonance) | Acts as H-bond acceptor, influences ring reactivity |

Impact of Derivatization on Pharmacokinetic and Pharmacodynamic Profiles

Derivatization, or the chemical modification of a lead compound, is a cornerstone of drug discovery, used to optimize its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics (ADME): This describes the journey of a compound through the body: Absorption, Distribution, Metabolism, and Excretion.

Metabolism: Benzyl alcohol itself is rapidly metabolized in vivo, primarily through oxidation by alcohol dehydrogenase to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and excreted in the urine. uu.nl The substituents on this compound are expected to significantly modulate this pathway. The halogen and methoxy groups can present steric hindrance to metabolic enzymes or block potential sites of metabolism (metabolic blocking), potentially increasing the compound's half-life.

Absorption and Distribution: The lipophilicity conferred by the halogen and methoxy groups will influence how the molecule is absorbed and distributed throughout the body. Increased lipophilicity generally leads to better absorption across cell membranes and wider distribution into tissues, including the central nervous system.

Pharmacodynamics: This relates to the interaction of the compound with its molecular target (e.g., receptor, enzyme) and the resulting biological effect.

Target Binding: Derivatization alters the size, shape, and electronic properties of a molecule, thereby affecting its ability to bind to a specific target. The specific arrangement of the chloro, fluoro, and methoxy groups creates a unique three-dimensional structure and electrostatic potential that determines its binding affinity and selectivity. For example, the ability of the methoxy group to act as a hydrogen bond acceptor or the ability of the halogens to form halogen bonds can be critical for potent and specific target engagement.

| Modification | Potential Pharmacokinetic Impact | Potential Pharmacodynamic Impact |

|---|---|---|

| Addition of Halogens (Cl, F) | Increased lipophilicity, potential for metabolic blocking, altered distribution | Altered binding affinity through electronic and steric effects, potential for halogen bonding |

| Addition of Methoxy Group (-OCH₃) | Can be a site of metabolism (O-demethylation), influences solubility | Acts as hydrogen bond acceptor, modifies electronic profile for receptor interaction |

| Alteration of Substituent Position | Changes steric access for metabolic enzymes | Critically alters fit and interactions within a binding pocket |

Future Research Trajectories and Emerging Opportunities

Sustainable and Green Chemical Synthesis of 3-Chloro-5-fluoro-4-methoxybenzyl Alcohol

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. Future research into the synthesis of this compound is expected to focus on developing sustainable and eco-friendly methodologies.

One promising avenue is the exploration of biocatalysis . Enzymes, as highly selective and efficient catalysts, can operate under mild conditions, often in aqueous media, thereby reducing the need for harsh solvents and reagents. The use of engineered microorganisms or isolated enzymes could provide a direct and sustainable route to this and other substituted benzyl (B1604629) alcohols.

Flow chemistry represents another significant opportunity for the green synthesis of this compound. Continuous flow processes offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling-up. rsc.org The in-situ generation of reactive intermediates, a key advantage of flow chemistry, could be particularly beneficial for the synthesis of halogenated aromatic compounds, minimizing the handling of hazardous materials.

Furthermore, the development of novel catalytic systems using earth-abundant and non-toxic metals is a key area of interest. These catalysts, in conjunction with greener solvents and energy-efficient reaction conditions, can significantly improve the sustainability profile of the synthesis.

| Approach | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, potentially hazardous reagents. | Catalytic, recyclable, and less toxic reagents. |

| Solvents | Volatile organic compounds (VOCs). | Water, supercritical fluids, or solvent-free conditions. |

| Energy | Often requires high temperatures and pressures. | Milder reaction conditions, use of alternative energy sources (e.g., microwaves, ultrasound). |

| Waste | Significant generation of hazardous waste. | Minimized waste production, focus on atom economy. |

Exploration of Novel Therapeutic Targets and Drug Discovery Programs

The structural motifs present in this compound are found in numerous biologically active molecules. The unique combination of halogens and a methoxy (B1213986) group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. soci.org

Future drug discovery programs could leverage this scaffold to design novel therapeutic agents. For instance, derivatives of benzyl alcohol have been investigated for their sedative-hypnotic, antibacterial, and antiparasitic activities. rsc.orgresearchgate.netdrugbank.com The specific substitution pattern of this compound may offer opportunities to fine-tune these activities and develop compounds with improved potency and selectivity.

The exploration of this compound and its derivatives against a wide range of therapeutic targets, including enzymes, receptors, and ion channels, could uncover new pharmacological activities. High-throughput screening campaigns and mechanism-of-action studies will be crucial in identifying promising lead compounds for further development.

| Substituted Benzyl Alcohol Derivative Class | Reported Biological Activities | Potential Therapeutic Areas |

|---|---|---|

| Halogenated Benzyl Alcohols | Antibacterial, Antifungal, Antiparasitic researchgate.netdrugbank.com | Infectious Diseases |

| Alkylated Benzyl Alcohols | Sedative-Hypnotic rsc.org | Central Nervous System Disorders |

| Hydroxybenzyl Alcohols | Anti-convulsant, Anti-depressant rsc.org | Neurological and Psychiatric Disorders |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. wiley-vch.de These computational tools can be employed to accelerate the design and optimization of novel compounds based on the this compound scaffold.

AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities or material properties. These models can then be used to predict the characteristics of new, virtual derivatives of the target compound, allowing for the in silico screening of vast chemical spaces. This approach can significantly reduce the time and cost associated with experimental synthesis and testing.

Specifically, AI and ML can be utilized for:

Quantitative Structure-Activity Relationship (QSAR) modeling: to predict the biological activity of new derivatives. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: to assess the drug-like properties of potential therapeutic agents.

De novo drug design: to generate novel molecular structures with desired properties.

Materials property prediction: to forecast the physical and chemical properties of polymers and other materials derived from the compound.

| AI/ML Model | Application in Compound Design |

|---|---|

| Random Forest | Predicting biological activity and toxicity. |

| Support Vector Machines (SVM) | Classification of active vs. inactive compounds. |

| Generative Adversarial Networks (GANs) | Generating novel molecular structures. |

| Graph Neural Networks (GNNs) | Predicting properties directly from the molecular graph. |

Development of Advanced Materials Utilizing the Compound Scaffold

The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced materials. The presence of the hydroxyl group allows for its incorporation into polymers, while the aromatic ring with its specific substituents can impart desirable properties to the resulting materials.

Future research could focus on the polymerization of this compound or its derivatives to create novel poly(benzyl ether)s or poly(phenylene methylene)s . chempedia.infoacs.org The halogen and methoxy groups are expected to influence the polymer's thermal stability, flame retardancy, dielectric properties, and solubility. These materials could find applications in electronics, coatings, and high-performance plastics.

Furthermore, the compound could be used as a precursor for the synthesis of functionalized nanoparticles or as a modifying agent for surfaces. The specific interactions afforded by the fluoro and chloro substituents could be exploited in the design of materials with tailored surface properties.

| Polymer Type | Potential Properties Influenced by the Compound Scaffold | Potential Applications |

|---|---|---|

| Poly(benzyl ether)s | Enhanced thermal stability, altered solubility. | High-performance thermoplastics, membranes. |

| Poly(phenylene methylene)s | Increased flame retardancy, modified dielectric constant. | Flame-retardant materials, electronic components. |

| Functional Coatings | Hydrophobicity, chemical resistance. | Protective coatings, anti-fouling surfaces. |

Translational Research and Clinical Applications of Biologically Active Derivatives

Should derivatives of this compound demonstrate significant biological activity in preclinical studies, the subsequent step would be to advance them through translational research towards clinical applications. This process involves a multidisciplinary effort to bridge the gap between laboratory discoveries and patient treatments.

The initial phase of translational research would involve extensive preclinical testing, including in vivo efficacy studies in animal models of disease and comprehensive safety and toxicology assessments. Promising candidates would then need to be formulated into a suitable dosage form for human administration.

The subsequent stages would involve a series of clinical trials to evaluate the safety and efficacy of the new drug candidate in humans. This is a lengthy and rigorously regulated process, but it is the essential path to bringing a new medicine to patients. Given the early stage of research on this specific compound, any potential clinical applications are a long-term prospect. However, the exploration of its derivatives is a valid and promising direction for future pharmaceutical research.

| Stage of Research | Key Objectives | Typical Activities |

|---|---|---|

| Basic Research | Identify and characterize biologically active derivatives. | Synthesis, in vitro screening, mechanism of action studies. |

| Preclinical Research | Evaluate efficacy and safety in animal models. | In vivo efficacy studies, toxicology and pharmacokinetic studies. |

| Clinical Development (Phase I-III) | Assess safety, dosage, and efficacy in humans. | Human clinical trials. |

| Regulatory Approval and Post-Marketing Surveillance | Gain approval for marketing and monitor long-term safety. | Submission of data to regulatory agencies, ongoing safety monitoring. |

Q & A

Q. Table 3: Recommended Analytical Workflow

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| 1 | ¹H NMR | Confirm substitution pattern | |

| 2 | GC-MS | Verify molecular weight | |

| 3 | HPLC (C18) | Assess purity (>98%) | |

| 4 | Shake-flask solubility | Determine logP |

Key Takeaways for Researchers

- Synthesis : Prioritize NaBH₄ reduction of benzyl halides for scalability.

- Characterization : Combine NMR, MS, and chromatographic methods for robust validation.

- Reactivity : Leverage computational tools to predict and optimize regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.